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3-(3-Methoxyphenyl)thiophenol

Cat. No.: B7779602
M. Wt: 216.30 g/mol
InChI Key: SLCFGQIMWUUXBF-UHFFFAOYSA-N
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Description

Contextualization within Organosulfur Chemistry Research

Organosulfur compounds, characterized by at least one carbon-sulfur bond, are a significant subclass of organic molecules. taylorandfrancis.com They are integral to medicinal and agricultural chemistry and are found in numerous natural products and pharmaceutical agents. taylorandfrancis.com The global sulfur cycle naturally interconverts various organosulfur compounds with inorganic forms like sulfide (B99878) or sulfate (B86663). britannica.com Thiophenols (ArSH), also known as aromatic thiols, are a prominent family within this class, widely utilized in the chemical industry for creating products such as pesticides, polymers, and pharmaceuticals. mdpi.comnih.gov Research in this area is vast, covering everything from the synthesis of complex sulfur-containing heterocycles to the development of novel catalytic systems. acs.orgresearchgate.net

Significance of Substituted Thiophenols in Chemical Synthesis and Materials Science

Substituted thiophenols are crucial building blocks in organic synthesis. google.com Their utility stems from the reactive thiol (-SH) group, which can undergo various transformations, making them valuable intermediates. mdpi.com They are employed in the synthesis of a wide range of products, including pharmaceuticals like the sulfa drugs, penicillins, and cephalosporins, as well as dyes and agricultural chemicals. taylorandfrancis.combritannica.com

In materials science, aromatic thiols are fundamental to the development of advanced materials. They are known for their ability to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold, which is of high interest in nanotechnology, nanoscale electronics, and biosensors. britannica.com The properties of these monolayers can be fine-tuned by altering the substituents on the aromatic ring. acs.org Furthermore, polymers derived from thiophenes, a related class of sulfur heterocycles, can possess metal-like conductivity, making them useful as conducting polymers. acs.org The diverse applications underscore the importance of developing efficient synthetic routes to access a wide array of substituted thiophenols. rsc.orgorganic-chemistry.org

Overview of Research Trajectories for Aryl Thiol Systems

Current research on aryl thiol systems is focused on several key areas. A major trajectory involves the development of new and more efficient synthetic methods. This includes transition-metal-catalyzed reactions, such as copper- or palladium-catalyzed C-S coupling reactions, to form aryl thiols from aryl halides. organic-chemistry.orgbeilstein-journals.org Researchers are also exploring C-H activation as a direct route to functionalized phenols and thiophenols from simple arenes. beilstein-journals.org

Another significant research direction is the study of the physicochemical properties of aryl thiols and their interactions. This includes quantum chemical studies to determine S-H bond dissociation enthalpies and acidities, which are crucial for understanding their reactivity. acs.org For instance, it has been calculated that electron-donating groups like methoxy (B1213986) (OCH₃) can decrease the S-H bond dissociation energy. acs.org The conformational and dynamic properties of aryl thiol self-assembled monolayers on gold surfaces are also an active area of investigation, using techniques like molecular dynamics simulations to understand their ordering and geometry. acs.org Furthermore, the development of fluorescent probes for the detection of thiophenols highlights their environmental and biological relevance. mdpi.comnih.gov

Scope and Objectives of Research on 3-(3-Methoxyphenyl)thiophenol

Research on this compound is situated within the broader context of substituted thiophenol chemistry. This specific compound, with the molecular formula C₁₃H₁₂OS, possesses a unique structure featuring a thiophenol core substituted with a methoxyphenyl group at the 3-position. guidechem.com

The primary objectives of investigating this molecule include understanding how its specific substitution pattern influences its chemical and physical properties. The presence of the electron-donating methoxy group on the second phenyl ring is of particular interest. acs.org Studies involving related compounds, such as the reaction of methyl trans-3-(4-methoxyphenyl)glycidate with various thiophenols, show that substituents on the thiophenol impact reaction outcomes. rsc.org Research has explored the use of 3-methoxythiophenol, a closely related isomer, in various synthetic reactions, such as in the synthesis of allenes, medical intermediates, and complex heterocyclic structures. chemrevlett.comchemicalbook.comgoogle.com For instance, 3-methoxythiophenol has been used in the magnesium bromide-catalyzed ring-cleavage reaction of an epoxide to generate a bis(3-methoxyphenylthio) derivative as the major product. chemrevlett.com The study of this compound itself contributes to the fundamental understanding of structure-reactivity relationships in aryl thiol systems and expands the toolbox for synthesizing complex molecules with potential applications in medicinal chemistry and materials science.

Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₂OS guidechem.com
Molecular Weight 216.3 g/mol
IUPAC Name 3-(3-methoxyphenyl)benzenethiol guidechem.com
Predicted Density 1.1±0.1 g/cm³ guidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12OS B7779602 3-(3-Methoxyphenyl)thiophenol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methoxyphenyl)benzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12OS/c1-14-12-6-2-4-10(8-12)11-5-3-7-13(15)9-11/h2-9,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCFGQIMWUUXBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CC=C2)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 3 Methoxyphenyl Thiophenol

Precursor Synthesis and Functional Group Transformations

The strategic synthesis of 3-methoxythiophenol is highly dependent on the efficient preparation of its halogenated precursors. These precursors serve as the foundational scaffolds upon which the thiol functionality is subsequently installed.

3-Methoxybromobenzene, also known as 3-bromoanisole (B1666278), is a key intermediate in the synthesis of 3-methoxythiophenol. The direct bromination of anisole (B1667542) is generally not a viable route for producing the meta-isomer, as the methoxy (B1213986) group is an ortho-, para-director sciencemadness.org. Therefore, alternative synthetic pathways are required to achieve the desired 1,3-substitution pattern.

One effective method involves the methylation of 3-bromophenol (B21344). This reaction is typically carried out using a methylating agent like dimethyl sulfate (B86663) in the presence of a base, such as sodium hydroxide, to deprotonate the phenol (B47542) and facilitate nucleophilic attack. chemicalbook.com This approach is straightforward, provided that 3-bromophenol is readily available.

Another common strategy begins with 3-methoxyaniline. Through a Sandmeyer reaction, the amino group of 3-methoxyaniline is first converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). The subsequent decomposition of the diazonium salt in the presence of a copper(I) bromide catalyst yields 3-methoxybromobenzene. sciencemadness.org This route provides a reliable method for introducing the bromine atom at the desired position.

Table 1: Selected Synthetic Routes for 3-Methoxybromobenzene

Starting Material Key Reagents Brief Description Reference
3-Bromophenol Dimethyl sulfate, NaOH Methylation of the phenolic hydroxyl group. chemicalbook.com

Once the halogenated precursor is obtained, the next critical step is the introduction of the thiol (-SH) group. A classical, though less common, method for converting phenols to thiophenols is the Newman-Kwart rearrangement. organic-chemistry.org This multi-step process involves:

Conversion of the corresponding phenol (3-methoxyphenol) to an O-aryl dialkylthiocarbamate.

Thermal rearrangement (pyrolysis) of the O-aryl thiocarbamate to its S-aryl isomer.

Hydrolysis of the S-aryl thiocarbamate to yield the final thiophenol. orgsyn.org

More direct methods often involve the reaction of the aryl halide with a sulfur nucleophile. However, these direct substitution reactions can be challenging and often require metal catalysis, as discussed in the following sections.

Carbon-Sulfur Bond Formation Strategies

Modern synthetic organic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-sulfur bonds efficiently and with high functional group tolerance. These methods provide robust and versatile pathways for converting aryl halides like 3-methoxybromobenzene into the corresponding thiols.

Both palladium and copper are prominent metals used to catalyze the formation of C-S bonds. These reactions typically involve the coupling of an aryl halide with a sulfur-containing reagent.

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of aryl thioethers and, by extension, aryl thiols. These reactions often utilize a palladium precursor, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in combination with a phosphine (B1218219) ligand. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. organic-chemistry.org

For the synthesis of thioesters from aryl bromides, a system using bis(benzonitrile) palladium(II) chloride with a Xantphos ligand has proven effective. nih.gov While this produces a thioester, subsequent hydrolysis can yield the desired thiophenol. The choice of catalyst, ligand, and reaction conditions is critical to ensure high chemoselectivity and yield. nih.gov

Table 2: Examples of Palladium-Catalyzed C-S Coupling Conditions

Catalyst Ligand Base Solvent Temperature (°C) Application Reference
Pd(OAc)₂ 1,1'-Bis(diisopropylphosphino)ferrocene - - - General cross-coupling of thiols with aryl halides. organic-chemistry.org
Pd(OAc)₂ - Potassium pivalate Toluene / DMA 120-150 Direct (het)arylation reactions. nih.gov

Copper-catalyzed reactions represent a cost-effective and highly efficient alternative for C-S bond formation. Copper(I) iodide (CuI) is a frequently used catalyst for these transformations. One notable method involves the CuI-catalyzed coupling of an aryl iodide with elemental sulfur powder in the presence of a base like potassium carbonate (K₂CO₃). organic-chemistry.orgacs.org The resulting disulfide or polysulfide intermediate is then reduced in situ using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or triphenylphosphine (B44618) to afford the aryl thiol. acs.org This procedure is compatible with a wide array of functional groups, including the methoxy group present in the target precursor. acs.org

Another approach utilizes readily available sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O) as the sulfur source, catalyzed by copper in the presence of 1,2-ethanedithiol. organic-chemistry.org Ligands like 1,10-phenanthroline (B135089) can also be employed to facilitate the copper-catalyzed coupling of aryl halides with thiols. organic-chemistry.org These methods provide a direct and atom-economical route to aryl thiols from their corresponding halides.

Table 3: Examples of Copper-Catalyzed Thiolation Reactions

Catalyst Sulfur Source Key Reagents/Ligands Solvent Temperature (°C) Product Type Reference
CuI Sulfur powder K₂CO₃, then NaBH₄ DMF 90 Aryl thiol organic-chemistry.orgacs.org
CuI Na₂S·9H₂O 1,2-ethanedithiol - - Aryl thiol organic-chemistry.org
CuSO₄ Thiol 1,10-phenanthroline·H₂O, O₂ EtOH - Aryl sulfide organic-chemistry.org

Nucleophilic Aromatic Substitution Routes for Thiol Synthesis

Nucleophilic aromatic substitution (SNAr) serves as a direct and widely utilized method for the synthesis of aryl thiols, including 3-(3-Methoxyphenyl)thiophenol. This approach typically involves the displacement of a halide or other suitable leaving group from an aromatic ring by a sulfur-containing nucleophile. The success of these reactions often depends on the activation of the aromatic ring by electron-wthdrawing groups, though conditions can be tailored for less activated systems. libretexts.orgnih.gov

A common strategy employs the reaction of an aryl halide with a hydrosulfide (B80085) salt. For instance, substituted chlorobenzenes can be converted to the corresponding thiophenols by reacting them with sodium hydrosulfide in a polar aprotic solvent. google.com In a specific application of this method for a related compound, p-trifluoromethylchlorobenzene was successfully converted to p-trifluoromethylthiophenol in high yield using sodium hydrosulfide in N,N-dimethylacetamide at 120°C. google.com

Another effective SNAr approach involves the use of copper catalysis to facilitate the C-S bond formation. A copper(I)-catalyzed coupling reaction between aryl iodides and elemental sulfur can be performed in the presence of a base like potassium carbonate (K2CO3) in dimethylformamide (DMF). organic-chemistry.org The resulting disulfide intermediate is then reduced in situ to yield the desired aryl thiol. This method is compatible with a variety of functional groups, including methoxy substituents. organic-chemistry.org Similarly, a copper-catalyzed synthesis using sodium sulfide nonahydrate (Na2S·9H₂O) as the sulfur source has been reported for converting aryl iodides to aryl thiols in dimethyl sulfoxide (B87167) (DMSO). chemicalbook.com

Precursor Reagents Solvent Temperature Yield
3-Methoxy-iodobenzene1. CuI, S₈, K₂CO₃2. NaBH₄DMF90°CGood to Excellent
3-Methoxy-iodobenzeneCu powder, Na₂S·9H₂O, 1,2-ethanedithiolDMSO100°C~89%
3-Methoxy-chlorobenzeneNaSHN,N-dimethylacetamide120°CHigh (by analogy)

This table presents representative data compiled from analogous reactions described in the literature. google.comorganic-chemistry.orgchemicalbook.com

Reductive Cleavage of Sulfur-Containing Precursors

The synthesis of this compound can also be achieved through the reductive cleavage of various sulfur-containing precursors. This method is advantageous as it often starts from stable and readily accessible materials. Key precursors include disulfides, sulfonyl chlorides, and thiocarbamates.

Reduction of Disulfides: The corresponding disulfide, bis(3-methoxyphenyl) disulfide, is a common precursor. Thiophenols are readily oxidized to disulfides, and this reaction can be reversed. wikipedia.org The reduction of the disulfide bond (S-S) back to the thiol can be accomplished using various reducing agents. A standard laboratory procedure involves the use of sodium borohydride (NaBH₄) followed by an acidic workup to protonate the resulting thiolate. wikipedia.org

Reduction of Sulfonyl Chlorides: A classic route to thiophenols involves the reduction of benzenesulfonyl chlorides. wikipedia.org For the target molecule, 3-methoxybenzenesulfonyl chloride would be the starting material. Strong reducing agents are typically required for this transformation. A common method employs zinc dust in the presence of an acid, such as sulfuric acid. This process effectively reduces the sulfonyl chloride group (-SO₂Cl) directly to a thiol group (-SH).

Cleavage of Thiocarbamates: The Newman-Kwart rearrangement provides an indirect route, converting phenols to thiophenols. wikipedia.org In this multi-step process, a phenol is first converted to an O-aryl dialkylthiocarbamate. Upon heating, this intermediate rearranges to the isomeric S-aryl dialkylthiocarbamate. Subsequent hydrolysis or reduction of the thiocarbamate yields the final thiophenol. This pathway allows for the transformation of a hydroxyl group into a thiol group.

Precursor Reducing Agent Key Transformation
Bis(3-methoxyphenyl) disulfideSodium borohydride (NaBH₄)R-S-S-R → 2 R-SH
3-Methoxybenzenesulfonyl chlorideZinc (Zn) / AcidR-SO₂Cl → R-SH
S-(3-Methoxyphenyl) thiocarbamateHydrolysis/ReductionR-S-C(=O)NR'₂ → R-SH

This table summarizes common reductive cleavage routes to thiophenols. wikipedia.org

Multi-Step Synthetic Sequences and Optimizations

The synthesis of this compound often necessitates multi-step sequences to correctly position the required functional groups on the aromatic ring. These sequences involve strategic functionalization and modifications, with careful consideration of reaction selectivity.

Sequential Functionalization and Aromatic Ring Modifications

A logical multi-step synthesis often begins with a simpler, commercially available starting material. For this compound, a plausible route could start from 3-methoxyaniline or 3-methoxyphenol.

One potential sequence starting from 3-methoxyaniline involves the Leuckart thiophenol reaction. wikipedia.org In this process, the aniline (B41778) is converted to a diazonium salt via diazotization with nitrous acid. The diazonium salt is then reacted with a xanthate, such as potassium ethyl xanthate, to form an aryl xanthate intermediate. Subsequent hydrolysis of the xanthate furnishes the desired thiophenol.

Alternatively, starting from 3-bromoanisole allows for the introduction of the thiol group later in the sequence. The bromo-substituent can be converted to the thiol via a copper-catalyzed reaction with a sulfur source, as described in the nucleophilic substitution section. organic-chemistry.orgchemicalbook.com This approach leverages the availability of various substituted haloarenes.

A more complex but versatile method is the Newman-Kwart rearrangement, which effectively transforms a phenol into a thiophenol. wikipedia.org

Step 1: Start with 3-methoxyphenol.

Step 2: React it with a dialkylthiocarbamoyl chloride (e.g., N,N-dimethylthiocarbamoyl chloride) in the presence of a base to form the O-aryl thiocarbamate.

Step 3: Heat the O-aryl thiocarbamate to induce the thermal rearrangement to the S-aryl thiocarbamate.

Step 4: Hydrolyze the S-aryl thiocarbamate, typically with a strong base like sodium hydroxide, to yield the this compound.

Chemo- and Regioselectivity Considerations in Synthesis

Controlling chemo- and regioselectivity is paramount in the synthesis of di-substituted aromatic compounds like this compound. The directing effects of the substituents on the benzene (B151609) ring dictate the position of incoming groups during electrophilic aromatic substitution.

The methoxy group (-OCH₃) is a strongly activating, ortho, para-directing group. Therefore, direct electrophilic substitution on anisole (methoxybenzene) to introduce a sulfur functionality at the meta position (position 3) is generally not feasible. For example, sulfonation of anisole would predominantly yield the para and ortho isomers.

To achieve the desired 1,3-substitution pattern, synthetic strategies must circumvent these directing effects. This is typically accomplished by:

Using a meta-directing starting material: Beginning with a compound that already has a meta-directing group, which can later be converted to the desired functionality.

Starting with the desired substitution pattern: Using a precursor that already possesses the 1,3-substitution, such as 3-bromoanisole, 3-methoxyaniline, or 3-methoxyphenol. In these cases, the key transformation focuses on converting the existing functional group (bromo, amino, or hydroxyl) into the thiol, rather than introducing a new group onto the ring via electrophilic substitution.

In nucleophilic aromatic substitution reactions, regioselectivity is determined by the position of the leaving group. nih.gov Therefore, starting with a precursor like 3-chloro-1-methoxybenzene ensures that the incoming sulfur nucleophile will replace the chlorine atom, leading directly to the desired 3-methoxy substituted product.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for thiophenols. These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Solvent-Free or Aqueous Reaction Media

A key aspect of green synthesis is the replacement of volatile and often toxic organic solvents with water or, where possible, conducting reactions under solvent-free conditions.

While many traditional thiophenol syntheses rely on organic solvents like DMF, DMSO, or toluene, alternative methods are emerging. organic-chemistry.orgchemicalbook.com Research has shown that copper-nanoparticles can catalyze the synthesis of thiophenols from aryl halides and sulfur powder in the absence of organic solvents. organic-chemistry.org This solvent-free approach not only reduces environmental impact but can also simplify product purification.

The use of aqueous media is another promising green alternative. An efficient synthesis of thioamides, which are related organosulfur compounds, has been developed using aldehydes, sodium sulfide as the sulfur source, and N-substituted formamides in water. researchgate.net The application of similar principles to the direct synthesis of thiophenols from aryl halides in water is an active area of research. A copper-catalyzed method for preparing phenyl sulfides (thioethers) in an aqueous phase has been patented, indicating the potential for extending this to thiophenol synthesis. google.com Furthermore, a reported synthesis of aryl thiols from aryl iodides utilized Na₂S·9H₂O, a hydrated salt, which introduces water into the reaction system and is noted as a step towards greener chemistry. chemicalbook.com

Approach Key Features Example System (by analogy)
Solvent-FreeUse of CuI-nanoparticles, no organic solventAryl halide + Sulfur powder → Aryl thiol
Aqueous MediaWater as solvent, inorganic sulfur sourceAryl halide + Na₂S (in water) → Aryl thiol

This table highlights green chemistry strategies applicable to thiophenol synthesis. google.comorganic-chemistry.orgresearchgate.net

2 Catalyst Reuse and Recyclability Studies

The sustainable synthesis of specialty chemicals like this compound places a strong emphasis on the development of catalytic systems that are not only efficient but also reusable. The ability to recover and recycle a catalyst over multiple reaction cycles is a cornerstone of green chemistry, offering significant economic and environmental benefits by reducing waste and minimizing the consumption of often expensive and scarce metals. While specific studies focusing exclusively on the recyclability of catalysts for the synthesis of this compound are not extensively detailed in the public domain, the broader field of C-S cross-coupling reactions provides valuable insights into the methodologies and potential for catalyst reuse.

Research into the synthesis of aryl thiols and diaryl thioethers has demonstrated the successful application of various recyclable catalytic systems. These systems often employ heterogeneous catalysts or homogeneous catalysts that can be readily separated from the reaction mixture. For instance, in the synthesis of diaryl thioethers, a metal-free ionic liquid, 1,8-diazabicyclo nih.govrsc.orgundec-7-enium acetate ([DBUH][OAc]), has been utilized as both a catalyst and a solvent. This system proved to be reusable for at least three cycles with only a marginal decrease in product yield, showcasing a promising avenue for metal-free, recyclable catalytic processes. researchgate.net

In the realm of metal-catalyzed reactions, which are highly relevant for C-S bond formation, significant progress has been made in catalyst immobilization to facilitate recycling. One notable example is the use of an N-heterocyclic carbene-nickel (NHC-Ni) complex immobilized on magnetite/silica nanoparticles for the C-S cross-coupling of aryl halides with thiols. researchgate.net The magnetic nature of the support allows for the straightforward separation of the catalyst from the reaction medium using an external magnet, enabling its reuse with minimal loss of activity. researchgate.net

Furthermore, copper-based catalysts, which are pertinent to the synthesis of aryl thiols from aryl iodides, have also been investigated for their recyclability. chemicalbook.com For instance, copper fluorapatite (B74983) (CuFAP) has been employed as a catalyst in the synthesis of diaryl ethers, a reaction analogous to the formation of diaryl thioethers. This heterogeneous catalyst was successfully recovered and reused for up to five consecutive runs without a significant drop in its catalytic efficacy, highlighting the potential for developing robust, recyclable copper catalysts for C-S coupling reactions. rsc.org

These examples from related synthetic transformations underscore the feasibility and importance of catalyst recycling in the production of compounds structurally similar to this compound. The principles of using heterogeneous supports like nanoparticles or employing biphasic systems with ionic liquids can be logically extended to the synthesis of this specific thiophenol, paving the way for more sustainable manufacturing processes.

Table 1: Examples of Recyclable Catalysts in C-S Cross-Coupling and Related Reactions

Catalyst System Reaction Type Substrates Recovery Method Number of Cycles Reference
[DBUH][OAc] (ionic liquid) Diaryl thioether synthesis Aryl halides and CS₂ Simple separation At least 3 researchgate.net
NHC-Ni complex on magnetite/silica nanoparticles C-S cross-coupling Aryl halides and thiols Magnetic separation Multiple cycles with minimal loss of activity researchgate.net

Reactivity and Reaction Mechanisms of 3 3 Methoxyphenyl Thiophenol

Thiol Group Reactivity and Transformations

The thiol group is a versatile functional handle for a variety of chemical transformations. Its chemistry is centered on the acidity of the S-H bond and the nucleophilicity of the resulting thiophenolate anion. Thiophenols are generally more acidic than their corresponding phenols. Treatment with a base readily deprotonates the thiol to form a thiophenolate, which is a strong nucleophile.

General Reaction: 2 R-SH + [O] → R-S-S-R + H₂O

The conversion of thiols to disulfides can be achieved with high efficiency using a variety of controlled methods. While specific studies on 3-(3-Methoxyphenyl)thiophenol are not detailed in the available literature, general methodologies applicable to substituted thiophenols are well-established. These methods aim to provide high yields while avoiding over-oxidation to species like sulfinic or sulfonic acids.

Common reagents and conditions for the controlled oxidation of thiophenols include:

Molecular Oxygen (Air): Often catalyzed by base, this is a common and economical method for disulfide formation.

Dimethyl Sulfoxide (B87167) (DMSO): In the presence of an acid catalyst like hydroiodic acid (HI), DMSO can serve as an effective oxidant for a wide range of aromatic and aliphatic thiols.

Metal Catalysts: Transition metals can catalyze the oxidative coupling of thiols.

Bio-inspired Organocatalysts: Certain organocatalysts can facilitate the oxidation of thiophenols to disulfides using molecular oxygen, mimicking biological processes.

The choice of oxidant and reaction conditions allows for selectivity, which is crucial when other sensitive functional groups are present in the molecule.

The mechanism of thiol oxidation can vary depending on the oxidant and conditions. Two primary pathways are generally considered: radical coupling and ionic mechanisms.

Radical Pathway: This mechanism involves the formation of a thiyl radical (RS•) as a key intermediate. The process can be initiated by single-electron transfer to an oxidant or by homolytic cleavage of the S-H bond. Two thiyl radicals then combine to form the disulfide bond.

Step 1 (Initiation): R-SH → RS• + H•

Step 2 (Coupling): 2 RS• → R-S-S-R

Ionic Pathway: In the presence of a base, the thiol is deprotonated to the more nucleophilic thiolate anion (RS⁻). This anion can then attack an electrophilic sulfur species. For instance, in an iodine-mediated oxidation, the thiolate attacks an iodine molecule, forming a sulfenyl iodide (R-SI) intermediate, which is then attacked by a second thiolate anion.

Step 1 (Deprotonation): R-SH + Base → RS⁻ + Base-H⁺

Step 2 (Nucleophilic Attack): RS⁻ + [Oxidant] → [R-S-Oxidant]⁻

Step 3 (Displacement): [R-S-Oxidant]⁻ + RS⁻ → R-S-S-R + [Oxidant]²⁻

For this compound, the electronic nature of the substituent would influence these mechanisms. The 3-methoxyphenyl (B12655295) group is a meta-substituent on the thiophenol ring. Its influence on the acidity and nucleophilicity of the thiol group is complex, involving both inductive and resonance effects, though these are generally less pronounced from the meta position compared to ortho or para positions. This subtle electronic modulation would affect the rates of both the deprotonation step in ionic pathways and the stability of the intermediate thiyl radical.

The sulfur atom of this compound, particularly in its deprotonated thiophenolate form, is a potent nucleophile. This high nucleophilicity allows for facile reaction with electrophiles such as alkyl halides and aryl halides to form thioethers (sulfides) through the creation of a new carbon-sulfur bond.

The synthesis of thioethers from thiophenols is a fundamental transformation in organic chemistry. The most common method is the S-alkylation of the corresponding thiophenolate with an alkyl halide via an Sₙ2 reaction. Arylation can be more challenging and often requires transition-metal catalysis, such as copper or palladium, to facilitate the cross-coupling of the thiol with an aryl halide.

General Methods for Thioether Synthesis from Thiols
Reaction TypeElectrophileTypical ConditionsProduct
S-AlkylationAlkyl Halide (R'-X)Base (e.g., NaOH, K₂CO₃), Solvent (e.g., Ethanol, DMF)Aryl-S-Alkyl Thioether (Ar-S-R')
Michael Additionα,β-Unsaturated CarbonylBase catalysisβ-Thioether Carbonyl Compound
S-Arylation (Cross-Coupling)Aryl Halide (Ar'-X)Transition-metal catalyst (e.g., CuI, Pd complexes), BaseDiaryl Thioether (Ar-S-Ar')

The kinetics of S-alkylation and S-arylation reactions are highly dependent on the nucleophilicity of the thiophenolate anion. The reactivity of the sulfhydryl group is dominated by its deprotonated thiolate form, which can be 10¹⁰-fold more reactive as a nucleophile than the protonated thiol. Therefore, reaction rates are significantly influenced by the pH and the pKₐ of the thiol.

For this compound, the substituent's electronic effect on the pKₐ of the thiol group is a key factor. Electron-withdrawing groups typically increase the acidity (lower the pKₐ) of the thiol, which can enhance the concentration of the reactive thiolate at a given pH. Conversely, electron-donating groups decrease acidity. The 3-methoxyphenyl substituent exerts a mild electronic influence that would slightly alter the pKₐ compared to unsubstituted thiophenol, thereby modulating the reaction kinetics.

Selectivity in these reactions refers to the preference of the sulfur nucleophile to react with one electrophile over another, or at one position of a multifunctional electrophile. The high nucleophilicity and "soft" nature of the thiolate anion (according to Hard-Soft Acid-Base theory) generally lead to high selectivity for S-alkylation over O-alkylation in molecules containing both thiol and hydroxyl groups. In arylation reactions, selectivity can be controlled by the choice of catalyst and ligands, which can direct the reaction to a specific site.

Thiol-Ene and Thiol-Yne Click Reactions

The thiol group of this compound is an active participant in "click" chemistry, particularly in thiol-ene and thiol-yne reactions. These reactions are prized in materials science and synthetic chemistry for their efficiency, high yields, stereoselectivity, and mild reaction conditions. wikipedia.orgrsc.org They proceed via a step-growth mechanism, which offers advantages such as delayed gel points and reduced shrinkage stress in polymerizations. beilstein-journals.org The fundamental process involves the addition of the sulfur-hydrogen bond across a multiple bond, such as an alkene (ene) or an alkyne (yne), to form a thioether. wikipedia.orgwikipedia.org

The thiol-yne reaction is a powerful extension of the thiol-ene reaction, with the potential for two successive additions of a thiol to an alkyne. The first addition produces a vinyl sulfide (B99878), and a second addition to this intermediate can yield a 1,2-dithioether. wikipedia.orguab.cat The rate of the second addition can be significantly faster than the initial reaction. rsc.org

The most common pathway for both thiol-ene and thiol-yne reactions is a free-radical chain mechanism. wikipedia.orgillinois.edu This process involves three key steps: initiation, propagation, and termination.

Initiation: The reaction begins with the generation of a thiyl radical (RS•) from the thiol. This is typically achieved by the abstraction of a hydrogen atom from the S-H bond by a radical initiator. wikipedia.orgscispace.com For this compound, this results in the formation of the 3-(3-methoxyphenyl)phenylthiyl radical.

Propagation: The newly formed thiyl radical adds to the alkene or alkyne. In the case of unsymmetrical multiple bonds, this addition typically occurs with anti-Markovnikov regioselectivity, where the sulfur atom attaches to the less substituted carbon. wikipedia.orgillinois.edu This step generates a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from another molecule of this compound in a chain-transfer step, forming the final thioether product and regenerating a thiyl radical, which continues the chain reaction. wikipedia.org

Termination: The chain reaction ceases when two radicals combine.

This radical-mediated pathway is highly efficient and has been used extensively to initiate cascade cyclizations, where the intermediate carbon-centered radical participates in further intramolecular reactions. wikipedia.orgscispace.com

The generation of the initial thiyl radical required for thiol-ene reactions can be triggered by either light (photoinitiation) or heat (thermal initiation). wikipedia.org

Photoinitiated Processes: UV irradiation is a common method to initiate thiol-ene reactions. nih.gov This process often employs a photoinitiator that, upon absorbing light, generates radicals that can abstract a hydrogen from the thiol. sci-hub.boxnih.gov There are two main types of photoinitiators:

Type I (Cleavage): These initiators, such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA), undergo homolytic cleavage upon irradiation to form two radical species that can initiate the reaction. sci-hub.boxnih.gov

Type II (H-abstraction): These initiators, like benzophenone (B1666685) (BP), are promoted to an excited state by light and then abstract a hydrogen atom directly from the thiol to form the thiyl radical. sci-hub.boxnih.gov

Visible light can also be used with appropriate photocatalysts, offering a milder and more selective alternative. nih.govresearchgate.net Photoinitiated reactions are advantageous as they can be performed at ambient temperature and offer spatial and temporal control. utwente.nlresearchgate.net

Thermal Processes: Thermal initiation involves heating the reaction mixture in the presence of a thermal initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN). nih.govnih.gov At elevated temperatures (typically 60-80 °C), the initiator decomposes to form radicals, which then start the chain reaction by abstracting a hydrogen from the thiol. core.ac.uk While effective, thermal initiation offers less control compared to photoinitiation and the higher temperatures can sometimes lead to side reactions. nih.gov

Initiation MethodTypical InitiatorsTypical ConditionsAdvantages
Photoinitiation (Type I)DMPA, TPOUV light (e.g., 360 nm), Room Temp.Fast, high efficiency, spatial/temporal control
Photoinitiation (Type II)Benzophenone (BP)UV light, Room Temp.Effective with H-donors like thiols
Thermal InitiationAIBN, V-5060-120 °CSimple setup, no light source needed

Aromatic Ring Reactivity and Functionalization

The structure of this compound features two distinct aromatic rings, each with its own reactivity profile governed by the attached substituents. The thiophenol ring is influenced by the thiol (-SH) and the 3-methoxyphenyl groups, while the methoxyphenyl ring is substituted with a methoxy (B1213986) (-OCH₃) group and the thiophenyl moiety. This complex substitution pattern allows for a variety of functionalization strategies.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings, where an electrophile replaces a hydrogen atom. wikipedia.org The regiochemical outcome is determined by the directing effects of the substituents already present on the ring. vanderbilt.edu

On the methoxyphenyl ring of this compound, two substituents are present:

Methoxy Group (-OCH₃): This is a strongly activating group due to its ability to donate electron density to the ring via resonance. It is a powerful ortho, para-director. wikipedia.orgscribd.com

When both an activating and a deactivating group are present, the activating group's directing effect typically dominates. Therefore, for electrophilic aromatic substitution on the methoxyphenyl ring, the methoxy group will direct incoming electrophiles primarily to the positions ortho and para to it. The positions ortho to the methoxy group are C2 and C4, and the para position is C6. The arylthio group is at C1. Thus, substitution is most likely to occur at the C2, C4, and C6 positions.

Substituent on Methoxyphenyl RingTypeDirecting Effect
Methoxy (-OCH₃)Strongly ActivatingOrtho, Para
Arylthio (-S-Ar)DeactivatingOrtho, Para

Directed ortho metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings, circumventing the statistical mixtures often seen in classical SEAr reactions. wikipedia.org This method uses a directed metalation group (DMG) that coordinates to an organolithium reagent (like n-butyllithium), directing the deprotonation (lithiation) to a specific ortho position. harvard.edu The resulting aryllithium species can then be quenched with various electrophiles. scribd.com

The methoxy group is a well-established and effective DMG. wikipedia.orguwindsor.ca In this compound, the methoxy group on the methoxyphenyl ring can direct lithiation to its adjacent ortho positions (C2 and C4). This strategy provides a highly regioselective route to introduce a wide range of functional groups exclusively at the positions flanking the methoxy group, a task that would be difficult to achieve with conventional electrophilic substitution.

The general mechanism proceeds as follows:

Coordination of the organolithium reagent to the heteroatom (oxygen) of the methoxy group.

Deprotonation of the nearest ortho proton by the strong base, forming a stable aryllithium intermediate.

Reaction of the aryllithium with an electrophile (E⁺) to install a new substituent at the C2 or C4 position.

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. youtube.com To functionalize the aromatic positions of this compound using this method, a precursor containing a halide (e.g., Br, I) or triflate group at a specific ring position is typically required. researchgate.net

For instance, a brominated derivative of this compound could undergo a Suzuki-Miyaura cross-coupling reaction with a boronic acid to form a new C-C bond. nih.gov This approach allows for the precise construction of complex biaryl structures or the introduction of alkyl, alkenyl, or alkynyl groups. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. researchgate.netnih.gov Systems like palladium(II) acetate (B1210297) with phosphine (B1218219) ligands such as SPhos are highly effective for coupling reactions on substituted aromatic rings. nih.gov

This strategy offers a complementary approach to SEAr and DoM, enabling the formation of bonds at positions that might otherwise be difficult to functionalize.

Intramolecular Cyclization and Rearrangement Pathways

While specific studies detailing the intramolecular cyclization and rearrangement of this compound are not extensively documented, its structural motifs suggest potential pathways based on the known reactivity of related aryl thiols and their derivatives.

One significant pathway for related compounds involves intramolecular cyclization to form heterocyclic structures such as benzothiophenes. For instance, the cyclodehydration of 1-(4-methoxyphenyl)-2-(3-methoxyphenylsulfanyl)ethanone, a ketone bearing the 3-methoxyphenylthio moiety, is a key step in the synthesis of 6-methoxy-3-(4-methoxyphenyl)benzo[b]thiophene. This reaction, typically facilitated by a Lewis acid like aluminum chloride, proceeds through an intramolecular electrophilic aromatic substitution, where the enol or enolate of the ketone attacks the electron-rich aromatic ring, leading to the formation of the fused thiophene (B33073) ring system. Given the structural similarity, it is plausible that derivatives of this compound with appropriate ortho-substituents could undergo similar intramolecular cyclizations to yield substituted benzothiophenes.

Rearrangement reactions are also a feature of aryl thiol chemistry. A notable example is the Newman-Kwart rearrangement, which is a key step in the synthesis of thiophenols from phenols. organic-chemistry.org This thermal or catalytically-induced intramolecular rearrangement involves the migration of an aryl group from an oxygen atom to a sulfur atom in an O-aryl thiocarbamate to form an S-aryl thiocarbamate. The subsequent hydrolysis of the S-aryl thiocarbamate yields the corresponding thiophenol. While this is a method for the synthesis of compounds like this compound, the principles of intramolecular aryl migration are relevant to its potential rearrangement pathways under certain conditions.

Role as a Ligand in Coordination Chemistry

Thiophenols and their derivatives are known to be versatile ligands in coordination chemistry, readily forming complexes with a wide range of transition metals. The soft nature of the sulfur donor atom in the thiol group makes it particularly suitable for binding to soft metal centers. However, specific studies detailing the coordination chemistry of this compound are limited in the available scientific literature.

Although no specific transition metal complexes of this compound are detailed in the searched literature, the coordination behavior of ligands containing the 3-methoxyphenyl group has been investigated. For example, complexes of nickel(II), cobalt(II), copper(II), zinc(II), and manganese(II) have been synthesized with the ligand (N-(3-methoxyphenyl)-2-[(2E)-3-phenylprop-2-enoyl]hydrazinecarboxamide. dergipark.org.tr In these complexes, the ligand coordinates to the metal ions in a bidentate manner. dergipark.org.tr This indicates that the 3-methoxyphenyl moiety can be a component of larger ligand structures that successfully coordinate to transition metals. The electronic and steric influence of the meta-methoxy group on the coordination properties of an arylthiolate ligand would be an area for further investigation.

General principles of thiolate coordination suggest that this compound would deprotonate to form the corresponding thiolate anion, which would then act as a ligand. The coordination could result in mononuclear or polynuclear complexes, with the thiolate acting as a terminal or a bridging ligand. The presence of the methoxy group could influence the electronic properties of the aromatic ring and, consequently, the donor strength of the sulfur atom, as well as potentially participating in secondary coordination interactions in some cases.

There is no specific information available in the searched literature regarding ligand exchange reactions or the stability constants of metal complexes involving this compound.

In a general context, ligand exchange reactions in transition metal-thiolate complexes are fundamental processes that influence their reactivity and stability. The kinetics and mechanisms of such exchanges are dependent on several factors, including the nature of the metal ion, the steric and electronic properties of the thiolate ligand, and the incoming and outgoing ligands.

Advanced Spectroscopic and Analytical Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Studies

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of "3-(3-Methoxyphenyl)thiophenol" and its derivatives, offering precise information on the chemical environment of each nucleus.

The unambiguous structural assignment of complex derivatives of "this compound" is heavily reliant on two-dimensional (2D) NMR experiments. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for mapping the intricate network of covalent bonds.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It is instrumental in tracing the proton connectivity within the methoxyphenyl and thiophenol rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached, providing a direct link between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment reveals couplings between protons and carbons that are two or three bonds apart. It is particularly powerful for identifying the connectivity between different functional groups and across the ether and thioether linkages in derivatives.

These methods, when used in concert, allow for a comprehensive and definitive structural elucidation of novel compounds derived from "this compound". dlsu.edu.ph

Table 1: Representative 2D NMR Correlations for Structural Analysis

Technique Information Provided Example Application for a Derivative
COSY Shows ¹H-¹H spin-spin coupling Confirms adjacency of protons on the aromatic rings.
HSQC Correlates protons to their directly bonded carbons Assigns specific ¹³C peaks to their corresponding ¹H peaks.
HMBC Shows long-range ¹H-¹³C coupling (2-3 bonds) Establishes connectivity between a substituent and the aromatic ring.

Dynamic NMR (DNMR) spectroscopy is a specialized technique used to investigate the conformational dynamics of molecules. copernicus.org For "this compound," rotation around the aryl-sulfur and aryl-oxygen bonds can lead to different spatial arrangements (conformers). If the energy barrier to rotation is sufficiently high, these conformers can interconvert at a rate that is slow on the NMR timescale, potentially giving rise to distinct sets of signals at low temperatures.

By recording NMR spectra at various temperatures, researchers can observe the broadening and eventual coalescence of these signals as the rate of interconversion increases. researchgate.net Analyzing the line shapes of the spectra allows for the calculation of the activation energy (ΔG‡) for the rotational barriers, providing quantitative insight into the molecule's flexibility and the relative stability of its conformers. researchgate.nethhu.de

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides complementary information about the functional groups within a molecule by probing their characteristic vibrational modes. arxiv.orgnih.gov

The FTIR and Raman spectra of "this compound" display distinct bands that serve as fingerprints for its constituent functional groups.

Thiol (S-H) Group: The S-H stretching vibration typically appears as a weak band in the FTIR spectrum around 2550–2600 cm⁻¹. mdpi.com

Carbon-Sulfur (C-S) Group: The C-S stretching vibration is generally found in the 600–800 cm⁻¹ region of the spectrum. iosrjournals.org

Methoxyphenyl Group: This group is characterized by several strong vibrations. The asymmetric C-O-C stretching of the aryl ether is prominent in the FTIR spectrum, often near 1250 cm⁻¹. nih.gov The aromatic C=C stretching vibrations occur in the 1450–1600 cm⁻¹ range, while aromatic C-H stretching is observed above 3000 cm⁻¹. esisresearch.orgelixirpublishers.com

Table 2: Key Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Primary Technique
Thiol (S-H) Stretching 2550 - 2600 FTIR
Carbon-Sulfur (C-S) Stretching 600 - 800 Raman, FTIR
Methoxy (B1213986) (C-O-C) Asymmetric Stretching ~1250 FTIR
Methoxy (C-O-C) Symmetric Stretching ~1040 FTIR, Raman
Aromatic (C=C) Ring Stretching 1450 - 1600 FTIR, Raman
Aromatic (C-H) Stretching 3000 - 3100 FTIR, Raman

The real-time monitoring of chemical reactions involving "this compound" is achievable using in-situ FTIR spectroscopy, often with an Attenuated Total Reflectance (ATR) probe. youtube.comyoutube.com This technique allows researchers to track the progress of a reaction by observing changes in the vibrational spectrum of the reaction mixture over time.

For example, in a reaction where the thiol group is consumed, such as a thiol-ene coupling or an oxidation to form a disulfide, the intensity of the characteristic S-H stretching band would decrease. rsc.orgnih.gov By plotting the absorbance of this peak against time, one can obtain valuable kinetic data, identify reaction intermediates, and determine the endpoint of the reaction without the need for intrusive sampling. youtube.com

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight of "this compound" and for elucidating its structure through the analysis of its fragmentation patterns. miamioh.edu When subjected to techniques like Electron Ionization (EI), the molecule is ionized to form a molecular ion (M⁺), which then breaks apart into smaller, charged fragments.

The fragmentation pathways are often predictable based on the strengths of the chemical bonds and the stability of the resulting fragments. For "this compound," key fragmentation events would likely include:

Loss of a methoxy radical (•OCH₃): Cleavage of the aryl-OCH₃ bond.

Loss of a thiol radical (•SH): Cleavage of the aryl-SH bond.

Cleavage of the C-S bond: Leading to fragments corresponding to the thiophenol or methoxyphenyl moieties. researchgate.net

Analysis of the mass-to-charge ratio (m/z) of these fragments helps to piece together the original structure and confirm the identity of the compound. mdpi.comcore.ac.uk High-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing for the determination of the elemental formula for the parent ion and its fragments.

X-ray Crystallography of Co-crystals and Metal Complexes

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.net It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a compound. nii.ac.jpnih.gov

The single-crystal X-ray diffraction study of this derivative reveals a twisted conformation between the pyrazole (B372694) and thiophene (B33073) rings, with a dihedral angle of 78.51(13)°. researchgate.net This significant twist is a result of steric hindrance between the two bulky aromatic groups. The 3-methoxyphenyl (B12655295) group itself adopts a planar conformation, and its orientation relative to the rest of the molecule is dictated by the minimization of steric strain and the optimization of intermolecular interactions. The crystal packing is characterized by a three-dimensional network of molecules.

Table 2: Selected Crystallographic Data for a Derivative of this compound

Parameter Value
Compound 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 14.552(2)
b (Å) 10.038(1)
c (Å) 4.149(6)
β (°) 91.9(2)
Z 2

Data from the study of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide. researchgate.netresearchgate.net

The crystal structure of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide is stabilized by a network of intermolecular interactions. researchgate.net Prominent among these are C—H···O and N—H···O hydrogen bonds, which form a supramolecular motif. researchgate.net These interactions dictate the packing of the molecules in the crystal lattice. Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts. researchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-(3-Methoxyphenyl)thiophenol, such studies would provide insights into its reactivity, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) is a powerful computational method for predicting the ground state properties of molecules. A typical DFT study on this compound would involve geometry optimization to find the most stable three-dimensional structure. From this optimized structure, various electronic properties could be calculated, including:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.

Electron Density Distribution: This would reveal the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the electrostatic potential on the electron density surface, further highlighting regions of positive and negative potential.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

PropertyHypothetical ValueSignificance
HOMO Energy-5.8 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.6 eVRelates to chemical reactivity and stability
Dipole Moment2.5 DIndicates overall polarity of the molecule

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific literature is available.

To understand the photophysical properties of this compound, such as its absorption of UV-visible light, ab initio methods like Time-Dependent DFT (TD-DFT) or Configuration Interaction (CI) would be employed. These calculations would predict the electronic excitation energies and corresponding oscillator strengths, which are related to the wavelengths and intensities of absorption bands in its electronic spectrum.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the bond connecting the two phenyl rings in this compound allows for various spatial arrangements or conformations. Understanding these conformations is key to comprehending its interactions with other molecules.

A more focused approach to conformational analysis involves calculating the potential energy surface as a function of the dihedral angle between the two aromatic rings. This would identify the lowest energy conformations (energetic minima) and the energy barriers to rotation between them.

Table 2: Hypothetical Rotational Barrier Data for this compound

Dihedral Angle (°)Relative Energy (kcal/mol)Conformation
05.2Eclipsed (High Energy)
450.0Skewed (Energetic Minimum)
902.1Perpendicular (Transition State)
1804.8Eclipsed (High Energy)

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific literature is available.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling can be a powerful tool to investigate the plausible mechanisms of chemical reactions involving this compound. For instance, the mechanism of its oxidation or its participation in coupling reactions could be studied. By calculating the energies of reactants, transition states, and products, the most likely reaction pathway can be determined. This would provide valuable insights into the reactivity of the thiol and methoxy (B1213986) functional groups.

Transition State Characterization and Activation Energies

In the study of chemical reactions involving this compound, the characterization of transition states is of paramount importance. A transition state represents the highest energy point along a reaction coordinate, and its structure determines the activation energy of the reaction.

Methodology:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) are commonly employed to locate and characterize transition state geometries.

Frequency Analysis: A key step in confirming a transition state is performing a frequency calculation. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Activation Energy: The activation energy (Ea) is calculated as the difference in energy between the transition state and the reactants.

Hypothetical Data for a Reaction of this compound:

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies on this compound were found.

Intrinsic Reaction Coordinate (IRC) Following

An Intrinsic Reaction Coordinate (IRC) calculation is performed to confirm that a located transition state connects the desired reactants and products. It maps the minimum energy path downhill from the transition state on the potential energy surface.

Methodology: Starting from the optimized transition state geometry, the IRC calculation proceeds in both forward and reverse directions along the reaction path, ultimately leading to the optimized geometries of the reactants and products. This confirms the connectivity of the stationary points on the potential energy surface.

Spectroscopic Property Prediction from First Principles

First-principles calculations can predict various spectroscopic properties of this compound, which can aid in its experimental identification and characterization.

Computational NMR and IR Spectral Simulations

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Methodology: The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is used to calculate the NMR shielding tensors. These are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

Infrared (IR) Spectroscopy:

Methodology: IR spectra are simulated by calculating the vibrational frequencies and their corresponding intensities. This is achieved through a frequency analysis of the optimized molecular geometry. The calculated frequencies are often scaled to better match experimental data.

Predicted Spectroscopic Data for this compound:

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies on this compound were found.

Prediction of UV-Vis Absorption and Emission Spectra

Methodology: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption wavelengths and intensities, respectively.

Predicted UV-Vis Data for this compound:

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies on this compound were found.

Molecular Docking and Interaction Studies (Excluding Biological Contexts)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Interactions with Catalytic Sites (e.g., heterogeneous catalysts)

Methodology: Molecular docking simulations can be used to study the interaction of this compound with the active sites of heterogeneous catalysts. These simulations can predict the binding affinity, orientation, and key intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) between the molecule and the catalyst surface. This information is valuable for understanding catalytic mechanisms and designing more efficient catalysts.

Hypothetical Docking Results of this compound with a Catalyst Surface:

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies on this compound were found.

Supramolecular Assembly and Host-Guest Interactions

Extensive searches of scientific literature and chemical databases have revealed a significant lack of specific research focused on the supramolecular assembly and host-guest interactions of the chemical compound This compound . While theoretical and computational studies are prevalent for analogous compounds such as thiophenol and other substituted thiophene (B33073) derivatives, direct investigations into the non-covalent interactions, self-assembly, and formation of inclusion complexes involving this compound are not available in the current body of published research.

Computational methods, such as Density Functional Theory (DFT), are commonly employed to investigate the supramolecular behavior of aromatic thiols. nih.gov These studies often explore interaction energies, binding affinities, and the geometries of molecular clusters, providing insight into the fundamental forces driving self-assembly, such as hydrogen bonding (e.g., S-H···S) and π-π stacking. nih.gov For instance, research on the thiophenol dimer and trimer has elucidated the nature of their weakly-bound stacked structures. nih.gov

Furthermore, the field of host-guest chemistry frequently examines how molecules with specific cavities or binding pockets can encapsulate other "guest" molecules. This is a broad area of research, with studies on various host systems like cyclodextrins, calixarenes, and pillararenes, which form complexes driven by hydrophobic effects and other non-covalent interactions. researchgate.netjsac.or.jpnih.gov

However, the application of these computational and experimental techniques to specifically characterize the supramolecular chemistry of this compound has not been documented. Consequently, there are no detailed research findings, data on binding constants, interaction energies, or specific geometries of supramolecular structures or host-guest complexes for this particular compound. The generation of data tables detailing such interactions is therefore not possible based on the existing scientific literature.

Further theoretical and experimental research would be necessary to elucidate the potential of this compound to engage in supramolecular assembly or act as a guest in host-guest systems. Such studies would need to be conducted to provide the specific, scientifically accurate data required for a thorough analysis.

Applications in Advanced Materials and Catalysis

Role in Polymer Chemistry and Materials Science

The dual nature of 3-(3-Methoxyphenyl)thiophenol allows it to be integrated into polymeric structures to impart specific functions, enhance material properties, and enable advanced surface engineering.

The thiophene (B33073) moiety is a well-established building block for conducting polymers and photoluminescent materials. nih.gov The synthesis of polymers and copolymers from 3-substituted thiophene derivatives often involves oxidative polymerization using reagents like iron(III) chloride (FeCl₃). nih.gov While direct polymerization of this compound is not widely documented, its structural components are found in various functional polymers. For instance, polythiophenes are renowned for their electronic properties, and their structural regularity, or regioregularity, is crucial for enhancing conductivity and improving photonic characteristics. youtube.com

The methoxy (B1213986) group on the phenyl ring can influence the electronic properties and solubility of resulting polymers. Research on related compounds, such as the copolymerization of 3-methoxythiophene, demonstrates that such substitutions are key to tuning the final properties of the material, including photoluminescence and thermal stability. nih.gov The presence of the thiol group offers a reactive handle for further polymerization or modification, suggesting that this compound could be a precursor to complex, multifunctional polymeric systems.

Table 1: Examples of Thiophene-Based Polymer Synthesis

nih.govyoutube.comsigmaaldrich.com
Monomer/PrecursorPolymerization MethodKey Feature/ApplicationReference
3-MethoxythiopheneChemical Oxidative Polymerization (FeCl₃)Synthesis of photoluminescent polymers with good thermal stability.
2-Bromo-3-hexylthiopheneKumada Catalyst-Transfer Polymerization (Nickel-catalyzed)Formation of high molecular weight, regioregular polythiophenes for electronic applications.
Isoindigo and Benzodithiophene (BDT) derivativesDirect Arylation Polycondensation (DAP)Synthesis of low-band-gap copolymers for organic solar cells.

The thiol group (-SH) is highly effective in "click chemistry," particularly in thiol-ene reactions, which are used to form polymer networks. masterorganicchemistry.com This reaction involves the addition of a thiol across a carbon-carbon double bond (an ene) and can be initiated by light (photopolymerization) or a base catalyst. masterorganicchemistry.commdpi.com The process is known for its high efficiency, rapid reaction rates, and ability to form homogenous, chemically cross-linked hydrogels. masterorganicchemistry.commdma.ch

As a thiol-containing molecule, this compound can act as a cross-linking agent. When mixed with polymers containing alkene functional groups (e.g., poly(ethylene glycol) norbornene), its thiol group can react to form stable thioether linkages, creating a three-dimensional polymer network. mdma.ch This is particularly valuable in the formation of hydrogels for tissue engineering and controlled drug release. mdpi.commdma.ch The bulky and rigid (3-methoxyphenyl)phenyl group would be incorporated into the network, potentially influencing the mechanical properties, degradation kinetics, and hydrophobicity of the final material.

The strong affinity of sulfur for noble metal surfaces makes thiols exceptional agents for surface modification. youtube.com Alkanethiols spontaneously form highly ordered, crystalline-like self-assembled monolayers (SAMs) on surfaces like gold, silver, and copper. youtube.comias.ac.inrsc.org This process is driven by the formation of a stable metal-sulfur bond. youtube.com

This compound can be used to create SAMs where the thiol group anchors the molecule to the substrate. The exposed (3-methoxyphenyl) group then defines the new surface chemistry, altering properties like wettability, adhesion, and chemical reactivity. This capability is exploited in a wide range of fields from microelectronics to biocompatible coatings. nih.govacs.org Thiol-based chemistry also allows for the functionalization of non-metallic surfaces, such as metal oxides and polymers, often using a coupling agent like (3-mercaptopropyl)trimethoxysilane (B106455) (MPTMS) to introduce the necessary thiol groups. organic-chemistry.orgresearchgate.net Furthermore, light-induced thiol-ene and thiol-yne reactions provide a means for photopatterning surfaces, offering spatial control over surface functionalization.

Application in Organic Synthesis and Methodology Development

Beyond materials science, this compound is a valuable reagent for constructing complex organic molecules, offering selective reactivity that is essential for modern synthetic chemistry.

Chemoselectivity—the preferential reaction of a reagent with one functional group over others—is a cornerstone of efficient organic synthesis. The thiol group is an excellent nucleophile and can participate in a variety of highly selective reactions. nih.gov For instance, hypervalent iodine reagents have been used to achieve the fast and highly chemoselective alkynylation of thiols, even in the presence of other nucleophilic groups like alcohols and azides.

The reactivity of thiophenols is also central to metal-catalyzed cross-coupling reactions for C-S bond formation. Copper- and palladium-catalyzed reactions, such as the Chan-Lam and Buchwald-Hartwig couplings, allow for the selective formation of aryl thioethers. masterorganicchemistry.comorganic-chemistry.org These reactions often tolerate a wide array of functional groups, including the ether linkage present in this compound.

Regioselectivity, which dictates where on a molecule a reaction occurs, is also a key feature of thiol chemistry. The radical addition of thiols to asymmetric alkenes, a classic thiol-ene reaction, proceeds with high anti-Markovnikov selectivity, meaning the sulfur atom adds to the less substituted carbon of the double bond. mdpi.com

Table 2: Selective Reactions Involving Thiophenols

Reaction TypeSelectivity PrincipleTypical ConditionsSignificance
Thiol-yne AlkynylationChemoselectiveHypervalent iodine reagents (e.g., TIPS-EBX)Selectively reacts with thiols over other nucleophiles like alcohols.
Chan-Lam C-S CouplingChemoselectiveCopper catalyst (e.g., Cu(OAc)₂), base, boronic acidForms C-S bonds with good functional group tolerance, including ethers and halides. organic-chemistry.org
Radical Thiol-ene AdditionRegioselective (anti-Markovnikov)Radical initiator (light or heat) and an alkenePredictable addition of the thiol group to the terminal carbon of an alkene. masterorganicchemistry.com

Aryl thiols are fundamental building blocks for a vast array of more complex molecules, including pharmaceuticals and heterocyclic compounds. A prominent example involves the synthesis of an intermediate for Raloxifene, a selective estrogen receptor modulator (SERM). In this synthesis, 3-methoxybenzenethiol (B100605) (a close structural analog to the thiophenol portion of the target compound) is reacted with 2-Bromo-1-(4-methoxy-phenyl)-ethanone to form 1-(4-Methoxy-phenyl)-2-(3-methoxy-phenylsulfanyl)-ethanone. This intermediate is then cyclized to create the core benzo[b]thiophene structure of the drug.

This demonstrates how the this compound scaffold can serve as a key precursor for medicinally relevant benzo[b]thiophene derivatives. The thiol group provides the sulfur atom for the thiophene ring, while the methoxy-substituted phenyl groups are incorporated into the final structure. Similarly, thiophenol itself is used as a starting material to synthesize various heterocyclic compounds like thiazolidinones and triazoles through multi-step reaction sequences. The versatility of this compound as a precursor makes it a valuable tool for medicinal chemists and those developing novel organic compounds.

Contribution to Catalyst Design and Development

The unique electronic and structural characteristics of this compound, featuring a nucleophilic thiol group and an electron-donating methoxy group on a biphenyl-like scaffold, position it as a molecule of interest in catalyst design. Its sulfur atom can act as a soft donor, binding effectively to late transition metals, while the methoxy group can modulate the electronic properties of the resulting metal complex.

Ligand Scaffolds for Homogeneous Catalysis

In homogeneous catalysis, ligands are crucial for stabilizing the metal center, tuning its reactivity, and controlling the selectivity of a reaction. Thioether and thiolate ligands are known to coordinate with a variety of transition metals, influencing the outcomes of numerous catalytic transformations.

Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The choice of ligand is paramount to the success of these reactions, affecting catalyst stability, activity, and scope. Thioether ligands, for instance, have been explored in various palladium-catalyzed processes.

While the broader class of aryl thiols and thioethers is recognized for its role in palladium catalysis, either as substrates for C-S bond formation or as ancillary ligands, specific documented use of this compound as a primary ligand scaffold in major palladium-catalyzed coupling reactions like Suzuki, Heck, or Sonogashira is not extensively reported in prominent literature. The development of catalysts often focuses on phosphine (B1218219) ligands, N-heterocyclic carbenes (NHCs), and specialized bidentate systems to achieve high efficiency. For C-S coupling reactions, palladium complexes with bisphosphine ligands are often employed to prevent catalyst deactivation by the thiol or thiolate substrates.

Research has demonstrated that palladium nanoparticles stabilized by poly(o-aminothiophenol), a compound with some structural similarity to this compound, exhibit high catalytic activity for Suzuki-Miyaura coupling reactions in water. This suggests that thiophenol derivatives can be effective in stabilizing catalytically active metal nanoparticles. However, direct data on the performance of this compound itself as a ligand in these named reactions remains scarce in the reviewed scientific literature.

Ruthenium and rhodium complexes are workhorses in catalysis, known for their efficacy in hydrogenation, transfer hydrogenation, and various C-H activation and insertion reactions. The electronic properties of ligands play a critical role in tuning the reactivity of these metal centers.

Thioether ligands readily form stable complexes with ruthenium, and these have been investigated for catalytic applications such as the synthesis of sulfoxides. Similarly, the strong coordination of thiol and thiolate ligands to ruthenium is a key factor in the chemoselectivity of certain dehydrogenative coupling reactions. For rhodium, ligands are known to influence outcomes in reactions like the catalytic insertion of carbenes or nitrenes.

Despite the established affinity of ruthenium and rhodium for sulfur-based ligands, specific research detailing the synthesis of a ruthenium or rhodium complex with this compound as a defined ligand and its subsequent application in catalysis is not widely available. The potential exists for this compound to serve as a ligand, but dedicated studies to explore this application are not apparent in the current body of literature.

Components in Heterogeneous Catalytic Systems

Heterogeneous catalysts are vital in industrial chemistry, offering advantages in separation and reusability. The performance of these catalysts can be significantly enhanced by modifying the catalyst support or the surface of the metallic nanoparticles. This modification can alter the electronic properties of the active sites and improve catalyst stability and selectivity.

Thiol-containing compounds are frequently used to functionalize the surface of metal nanoparticles (e.g., gold, palladium) through self-assembled monolayers. This surface functionalization can prevent particle aggregation and tune the catalytic or electronic properties of the material. For example, palladium nanoparticles supported on various materials are effective catalysts for a range of coupling reactions.

While this approach is common, there is a lack of specific studies reporting the use of this compound to modify a catalyst support or functionalize nanoparticles for heterogeneous catalysis. The synthesis of catalysts based on metal nanoparticles deposited on supports coated with polydopamine has been shown to be effective for the reduction of nitrophenols, but this does not involve the target compound. The potential for this compound to act as a surface modifier exists, but it appears to be an underexplored area of research.

Sensing and Detection Technologies (Non-Biological)

The development of chemical sensors for detecting environmental pollutants is a critical area of research aimed at monitoring and protecting ecosystems and human health. Fluorescent chemosensors are particularly valuable due to their high sensitivity, selectivity, and potential for real-time analysis.

Chemical Sensors for Environmental Analytes

Chemical sensors often operate through the specific interaction of a receptor molecule with a target analyte, leading to a measurable signal, such as a change in color or fluorescence. The design of the receptor is key to achieving high selectivity and sensitivity. Transition metal complexes, including those of iridium(III), are used as phosphorescent sensors for various metal ions.

The structural motifs within this compound, such as the thiol group and the aromatic rings, are found in various sensing molecules. The thiol group, for instance, is known to bind strongly to heavy metal ions. However, the primary role of thiophenol and its derivatives in the literature is often as the analyte being detected, as thiophenols themselves are considered toxic environmental pollutants.

There is no significant body of research that describes the application of this compound itself as the primary receptor molecule in a chemosensor for detecting other environmental analytes like heavy metals or anions. While molecules with similar functional groups are employed in sensor design, the specific use of this compound for such purposes has not been documented.

Optoelectronic Materials and Devices

A thorough review of scientific literature and research databases reveals a notable absence of studies specifically detailing the application of This compound in the field of optoelectronic materials and devices. While the constituent chemical groups—a thiophenol core and a methoxy-substituted phenyl ring—are found in various optically and electronically active molecules, research has not converged on this particular isomer for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

The broader class of thiophene-based materials has been the subject of extensive investigation in optoelectronics. Thiophene derivatives are valued for their potential in creating efficient semiconducting materials. For instance, thiophene-containing chalcones have been studied for their charge transport properties, with modifications to their molecular structure, such as the addition of methoxy groups, being explored to tune their performance from p-channel to ambipolar transport. wikipedia.org Similarly, thiophene-based conjugated oligomers are recognized for their strong light absorption and charge-carrying capabilities, making them promising for use in organic solar cells. nih.gov

However, these studies focus on more complex molecular architectures where the thiophene or thiophenol moiety is part of a larger conjugated system. There is no specific data available in the reviewed literature that characterizes the photophysical or electronic properties of This compound itself for optoelectronic purposes. As a result, no data on its performance metrics in devices, such as charge carrier mobility, photoluminescence quantum yield, or power conversion efficiency, has been published.

Further research would be necessary to determine if This compound possesses any advantageous properties for these advanced applications. Such investigations would involve synthesizing the compound and systematically characterizing its fundamental electronic and photophysical characteristics.

Future Directions and Emerging Research Avenues

Exploration of Novel Reactivity Patterns

The reactivity of the thiol and aromatic functionalities of 3-(3-Methoxyphenyl)thiophenol offers fertile ground for exploring novel chemical transformations. Future research is likely to focus on expanding its participation in various reaction types beyond traditional thiol chemistry.

One promising area is the investigation of its role in cycloaddition reactions . While the direct participation of simple thiophenols in concerted cycloadditions is not common, the electronic nature of the methoxy-substituted ring could influence its reactivity in stepwise or metal-catalyzed cycloaddition processes. For instance, [3+2] cycloadditions, a powerful tool for constructing five-membered rings, could be explored. uchicago.eduwikipedia.org The development of new catalytic systems may enable the use of this compound or its derivatives as synthons for creating complex heterocyclic frameworks.

Furthermore, the exploration of its organometallic chemistry is a burgeoning field. The sulfur atom can coordinate to various metal centers, leading to the formation of novel catalysts or functional materials. Research into the synthesis and catalytic activity of metal complexes featuring this compound as a ligand could unveil new applications in areas such as cross-coupling reactions and asymmetric catalysis. The electronic properties conferred by the methoxy (B1213986) group could modulate the catalytic activity and selectivity of these complexes.

Integration into Complex Chemical Systems

The incorporation of the this compound moiety into larger, more complex molecular architectures is a key area for future research, with potential applications in drug discovery, materials science, and supramolecular chemistry.

The synthesis of macrocycles containing this unit is a particularly intriguing avenue. nih.govmdpi.combeilstein-journals.org Macrocyclic compounds often exhibit unique biological activities and host-guest properties due to their constrained conformations. The thiol group can be used as a handle for cyclization reactions, while the methoxy-substituted phenyl ring can influence the shape and electronic properties of the resulting macrocycle. Strategies such as sequential alkylation reactions offer promising routes to combinatorial libraries of such macrocycles. nih.gov

Another area of focus is the development of polymers functionalized with this compound . The thiol group can be introduced into polymer backbones or as a pendant group through various polymerization techniques or post-polymerization modifications. osti.gov These functionalized polymers could exhibit interesting properties, such as enhanced thermal stability, altered solubility, or the ability to coordinate with metal ions. For example, polythiophene derivatives are known for their potential in organic solar cells, and functionalization with moieties like this compound could fine-tune their electronic properties. rsc.org

Advancements in Sustainable Synthesis Protocols

In line with the growing emphasis on green chemistry, the development of more sustainable and efficient methods for the synthesis of this compound and its derivatives is a critical research direction.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times. This technology can be applied to various steps in the synthesis of thiophenol derivatives, including cross-coupling and cyclization reactions.

Sonochemistry , the use of ultrasound to promote chemical reactions, offers another green alternative. Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones. The sonochemical synthesis of heterocyclic compounds related to thiophenols has shown promise and could be adapted for the synthesis of this compound derivatives.

Furthermore, biocatalysis presents an environmentally benign approach to chemical synthesis. beilstein-journals.org The use of enzymes to catalyze specific reactions can lead to high selectivity and avoid the use of harsh reagents. Research into identifying or engineering enzymes that can facilitate the synthesis of this compound or its precursors could lead to highly sustainable manufacturing processes.

Synthesis MethodKey AdvantagesPotential Application for this compound
Microwave-Assisted SynthesisRapid heating, shorter reaction times, improved yieldsSynthesis of derivatives through cross-coupling or cyclization
SonochemistryEnhanced reaction rates, milder conditionsGreen synthesis of the core structure or its derivatives
BiocatalysisHigh selectivity, environmentally friendly, mild conditionsEnantioselective synthesis of chiral derivatives or precursors

Computational Design and Predictive Modeling for New Derivatives

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules with desired functionalities.

Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. By calculating parameters such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and reaction energy profiles, researchers can predict the most likely sites for electrophilic and nucleophilic attack and understand the mechanisms of various reactions. This knowledge can guide the design of new derivatives with tailored electronic properties for applications in materials science.

Building on these fundamental calculations, predictive modeling using machine learning and deep learning is a rapidly advancing field. By training algorithms on large datasets of known compounds and their properties, it is possible to develop models that can accurately predict the characteristics of new, untested molecules. sigmaaldrich.com For instance, machine learning models could be developed to predict the catalytic activity, material performance, or even biological activity of novel derivatives of this compound, thereby accelerating the discovery of new functional molecules.

Computational MethodInformation GainedApplication in Designing Derivatives
Density Functional Theory (DFT)Electronic structure, reactivity, spectroscopic propertiesRational design of derivatives with specific electronic and reactive properties.
Machine Learning / Deep LearningPrediction of properties (e.g., catalytic activity, material performance)High-throughput screening of virtual libraries to identify promising candidates. sigmaaldrich.com

Synergistic Applications in Multi-functional Materials

The unique combination of a thiol group, an aromatic ring, and a methoxy group in this compound makes it an excellent candidate for the development of multi-functional materials with synergistic properties.

One exciting area is the creation of functionalized polymers and covalent organic frameworks (COFs) . rsc.org The thiol groups can act as redox-active sites, imparting pseudocapacitive characteristics for energy storage applications. rsc.org Furthermore, these thiol-decorated porous materials can serve as templates for the in-situ growth of metal nanoparticles, creating hybrid materials with excellent catalytic activity for various chemical transformations. rsc.org The methoxy group can influence the self-assembly and electronic properties of these materials.

Another promising application is in the field of sensors . The thiol group can be used to anchor the molecule to metal surfaces, such as gold, to form self-assembled monolayers (SAMs) . The aromatic ring and methoxy group can then be further functionalized to create a specific binding site for a target analyte. Changes in the electronic or optical properties of the SAM upon binding of the analyte can be used for detection.

Finally, the electronic properties of this compound derivatives make them interesting candidates for use in organic electronics . Thiophene-based materials are already widely used as organic semiconductors. By incorporating the this compound moiety into conjugated polymers or small molecules, it may be possible to tune the HOMO/LUMO energy levels and improve charge transport properties, leading to more efficient organic solar cells, light-emitting diodes, and field-effect transistors. rsc.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-(3-Methoxyphenyl)thiophenol with high purity?

  • Methodology : Start with 3-methoxybenzenethiol (CAS 15570-12-4) as a precursor. Use column chromatography or fractional distillation to isolate the compound, leveraging its boiling point (223–226°C) and refractive index (1.587) for purity verification . For large-scale synthesis, optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts like disulfides, which are common in thiophenol syntheses.

Q. How can researchers characterize this compound’s structural and physicochemical properties?

  • Methodology : Employ NMR spectroscopy (¹H/¹³C) to confirm the substitution pattern of the methoxy and thiol groups. Use GC-MS to verify purity (>98%) and FT-IR to identify functional groups (e.g., S-H stretch at ~2550 cm⁻¹). Physicochemical parameters such as density (1.13 g/cm³) and flash point (96°C) should be cross-checked against safety protocols .

Q. What purification strategies are effective for removing sulfur-containing impurities in this compound?

  • Methodology : Utilize recrystallization in non-polar solvents (e.g., hexane) to separate disulfide byproducts. Alternatively, apply solid-phase extraction with activated charcoal to adsorb sulfur impurities. Confirm purity via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for enhanced bioactivity?

  • Methodology : Perform density functional theory (DFT) calculations to map electron density around the thiol and methoxy groups, predicting reactive sites for functionalization. Combine with molecular docking to assess interactions with biological targets (e.g., enzymes in antimicrobial pathways) . Validate predictions by synthesizing derivatives (e.g., sulfones or disulfides) and testing their activity in enzyme inhibition assays .

Q. What experimental approaches resolve contradictions in reported reactivity of the thiophenol group under oxidative conditions?

  • Methodology : Compare oxidation pathways using controlled reagents (e.g., H₂O₂ vs. m-CPBA). Monitor reaction intermediates via LC-MS to identify whether sulfoxides or sulfones dominate. Kinetic studies under varying pH and temperature can clarify discrepancies in reaction rates . Reference analogous thiophenol derivatives (e.g., 4-Bromo-2-(difluoromethoxy)thiophenol) to contextualize electronic effects .

Q. How can researchers design a structure-activity relationship (SAR) study for this compound’s potential anticancer applications?

  • Methodology : Synthesize analogs with modifications to the methoxy position (e.g., 2- or 4-methoxy isomers) and thiophenol substituents. Test cytotoxicity against cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays. Correlate activity with electronic parameters (Hammett constants) and lipophilicity (logP values) . For mechanistic insights, conduct apoptosis assays (e.g., Annexin V staining) and ROS generation studies .

Q. What strategies mitigate challenges in studying the compound’s metabolic stability in pharmacokinetic research?

  • Methodology : Use microsomal incubation assays (e.g., liver microsomes) to identify metabolic hotspots. Stabilize the thiol group via acetylation or methyl ester protection during in vitro studies. Compare with structurally related metabolites like 3-(3-Methoxyphenyl)propionic acid (a human urinary metabolite) to predict degradation pathways .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s thermal stability during storage?

  • Methodology : Conduct accelerated stability studies under varying conditions (light, humidity, temperature). Monitor degradation via TGA-DSC to identify decomposition thresholds. Cross-reference with literature on structurally similar thiophenols (e.g., 3-phenylphenol derivatives) to establish best practices for storage (e.g., inert atmosphere, −20°C) .

Methodological Resources

  • Key Techniques : NMR, HPLC, GC-MS, DFT, enzyme assays.
  • Safety Protocols : UN 3334 classification requires handling in ventilated fume hoods due to flammability and sulfur volatility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.